molecular formula C22H27N3O3S B8386865 1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-

1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-

Cat. No. B8386865
M. Wt: 413.5 g/mol
InChI Key: PDJFCIIMPPXKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (580.3 g, content: 96.5%, amount: 560.0 g, 1.354 mol), toluene (3864 mL), and H2O (2.81 g, 0.156 mol) were sequentially added in a nitrogen atmosphere and the mixture was stirred while heating at 60° C. After 6 minutes, diethyl L-(+)-tartrate (122.9 g, 0.596 mol) was added with toluene (560 mL) to the resultant suspension, and the bottle of the reagent was washed down. After 30 minutes, dissolution was confirmed. After 8 minutes, titanium (IV) tetraisopropoxide (77.0 g, 0.271 mol) was added and the bottle of the reagent was washed down with toluene (56 mL). The resultant mixture was stirred while heating at the same temperature for about one hour. The mixture was cooled to 8° C. and N,N-diisopropylethylamine with toluene (280 mL) was added (56.01 g, 0.742 mol), and then, the bottle of the reagent was washed down. After 10 minutes, a toluene solution (840 mL) of cumene hydroperoxide (259.2 g, 1.422 mol) was added dropwise for 47 minutes and the mixture was stirred at 8° C. for about 18.5 hours. A 30% w/w aqueous sodium thiosulfate solution (2240 g) cooled was poured and the mixture was stirred for 12 minutes, and then the aqueous layer was discarded. To the organic layer, a 4% w/w aqueous sodium hydroxide solution (2240 g) was poured and the mixture was stirred, and allowed to stand. The aqueous layer was separated to obtain an aqueous solution of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole extracted with the aqueous sodium hydroxide solution as a brown-yellow suspension. To toluene (7840 mL), the solution (2.98 kg) of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole extracted with the aqueous sodium hydroxide solution was poured and the mixture was stirred. To the mixture, a 20% w/w aqueous acetic acid solution (400 mL), a 8% aqueous NaOH solution (50 mL), and a 20% w/w aqueous acetic acid solution (8 mL) were sequentially added while stirring and pH was adjusted to 8.64. The mixture was allowed to stand and separated, and the aqueous layer was discarded. The organic layer was washed with a 5% w/w aqueous saline solution (2240 g), separated to obtain a toluene extraction solution of an optical isomer (short in retention time) of 2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,3-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole (7.31 kg) (the content thereof: 567.7 g, 1.322 mol) as a brown-yellow solution.
Name
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3864 mL
Type
solvent
Reaction Step One
Quantity
122.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
Quantity
2240 g
Type
reactant
Reaction Step Three
Quantity
2240 g
Type
reactant
Reaction Step Four
Quantity
77 g
Type
catalyst
Reaction Step Five
Quantity
259.2 g
Type
reactant
Reaction Step Six
Quantity
840 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:29])[O:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[C:15]([CH3:16])=[CH:14][N:13]=[C:12]([CH2:17][S:18][C:19]3[NH:23][C:22]4[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=4[N:20]=3)[C:11]=2[CH3:28])[CH2:4][O:3]1.O.C([C@@H]([C@H](C(OCC)=O)O)O)(OCC)=[O:32].[O-]O.C1(C(C)C)C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+].[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:29])[O:3][CH2:4][CH:5]([CH2:8][O:9][C:10]2[C:15]([CH3:16])=[CH:14][N:13]=[C:12]([CH2:17][S:18]([C:19]3[NH:20][C:21]4[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=4[N:23]=3)=[O:32])[C:11]=2[CH3:28])[CH2:6][O:7]1 |f:3.4,5.6.7,8.9,10.11.12.13.14|

Inputs

Step One
Name
Quantity
580.3 g
Type
reactant
Smiles
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
Name
Quantity
2.81 g
Type
reactant
Smiles
O
Name
Quantity
3864 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
122.9 g
Type
reactant
Smiles
C(=O)(OCC)[C@H](O)[C@@H](O)C(=O)OCC
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
560 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2240 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
2240 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
77 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Six
Name
Quantity
259.2 g
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Name
Quantity
840 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the bottle of the reagent was washed down
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
WAIT
Type
WAIT
Details
After 8 minutes
Duration
8 min
WASH
Type
WASH
Details
the bottle of the reagent was washed down with toluene (56 mL)
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while heating at the same temperature for about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 8° C.
ADDITION
Type
ADDITION
Details
N,N-diisopropylethylamine with toluene (280 mL) was added (56.01 g, 0.742 mol)
WASH
Type
WASH
Details
the bottle of the reagent was washed down
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 8° C. for about 18.5 hours
Duration
18.5 h
ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 minutes
Duration
12 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
product
Smiles
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CS(=O)C1=NC2=C(N1)C=CC=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.